molecular formula C16H20N8 B6474367 N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine CAS No. 2640885-54-5

N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B6474367
CAS No.: 2640885-54-5
M. Wt: 324.38 g/mol
InChI Key: FBWNIEWDDUPUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine (NEPP) is a heterocyclic compound that has a wide range of applications in the field of scientific research. It is a synthetic compound that has been used in a variety of laboratory experiments, including those in the fields of biochemistry, physiology, and pharmacology. In

Scientific Research Applications

N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine has been used extensively in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It has been used to study the effects of drugs on cells and tissues, as well as to investigate the mechanisms of action of drugs and their effects on biochemical pathways. In addition, it has been used in the development of new drugs and the identification of novel targets for drug action.

Advantages and Limitations for Lab Experiments

N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in organic solvents. Additionally, it is not very potent, so it may not be able to produce the desired effects in some experiments.

Future Directions

There are a number of potential future directions for research involving N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine. It could be used to further investigate the mechanism of action of drugs and their effects on biochemical pathways. Additionally, it could be used to develop new drugs and to identify novel targets for drug action. It could also be used to study the effects of drugs on cells and tissues, as well as to study the effects of certain hormones and neurotransmitters. Finally, it could be used to investigate the effects of certain nutrients on metabolism, as well as to study the effects of drugs on the immune system.

Synthesis Methods

N-ethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is synthesized through a multistep process. First, 4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is prepared by reacting 4-chloro-2-methylpyrimidine with pyrazolo[1,5-a]pyrazine-4-carboxylic acid in the presence of a base. This is followed by the reaction of the resulting compound with ethyl chloroformate in the presence of a base to yield this compound.

Properties

IUPAC Name

N-ethyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-2-17-14-4-5-19-16(21-14)23-11-9-22(10-12-23)15-13-3-6-20-24(13)8-7-18-15/h3-8H,2,9-12H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWNIEWDDUPUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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